Cas no 21466-01-3 (2-Chloro-5'-adenylic Acid)

2-Chloro-5'-adenylic acid is a modified nucleotide derivative where a chlorine atom substitutes the 2-position of the adenine base. This structural alteration enhances its utility in biochemical research, particularly in studies involving nucleotide metabolism, enzyme inhibition, and nucleic acid interactions. The chlorine substitution imparts increased stability and distinct reactivity compared to unmodified adenylic acid, making it valuable for probing enzymatic mechanisms or as a synthetic intermediate in nucleotide chemistry. Its well-defined chemical properties facilitate precise applications in molecular biology and medicinal chemistry, where controlled modifications of nucleic acid components are required. The compound is typically characterized by HPLC or NMR to ensure purity for experimental use.
2-Chloro-5'-adenylic Acid structure
2-Chloro-5'-adenylic Acid structure
Product name:2-Chloro-5'-adenylic Acid
CAS No:21466-01-3
MF:C10H13ClN5O7P
MW:381.666281461716
CID:262062
PubChem ID:9951889

2-Chloro-5'-adenylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Chloroadenosine 5’-Monophosphate
    • [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxy-oxophosphanium
    • 2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt
    • 2-CHLOROADENOSINE 5'-MONOPHOSPHATE
    • 5'-Adenylic acid,2-chloro-
    • 2-Chloro-AMP
    • 5'-Adenylic acid,2-chloro
    • Adenosine,2-chloro-,5'-(dihydrogen phosphate) (8CI)
    • SCHEMBL8423402
    • [(2R, 3S, 4R, 5R)-5-(6-amino-2-chloropurin-9-yl)-3, 4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • 2-Chloroadenosine 5'-Monophosphate Ditriethylamine Salt
    • 2-Chloro-adenosine monophosphate
    • {[(2R,3S,4R,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
    • 5'-Adenylic acid, 2-chloro-
    • 21466-01-3
    • ((2R,3S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
    • [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • CHEMBL610643
    • BDBM50367107
    • 2-Chloro-5'-adenylic Acid
    • CHEMBL3244493
    • 2-chloro-adenosine-5'-O-monophosphate
    • Inchi: InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)
    • InChI Key: FXXRIUZMLRLFKP-UHFFFAOYSA-N
    • SMILES: P(OCC1OC(N2C3=C(C(=NC(Cl)=N3)N)N=C2)C(O)C1O)(O)(O)=O

Computed Properties

  • Exact Mass: 364.02100
  • Monoisotopic Mass: 242.064447
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8
  • XLogP3: -2.6

Experimental Properties

  • Density: 2.401
  • Boiling Point: 765.331°C at 760 mmHg
  • Flash Point: 416.657°C
  • Refractive Index: 1.91
  • PSA: 187.24000
  • LogP: -0.13200

2-Chloro-5'-adenylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C987456-5mg
2-Chloro-5'-adenylic Acid
21466-01-3
5mg
$ 161.00 2023-09-08
TRC
C987456-25mg
2-Chloro-5'-adenylic Acid
21466-01-3
25mg
$ 730.00 2023-09-08
TRC
C987456-50mg
2-Chloro-5'-adenylic Acid
21466-01-3
50mg
$1160.00 2023-05-18
TRC
C987456-10mg
2-Chloro-5'-adenylic Acid
21466-01-3
10mg
$ 305.00 2023-09-08

Additional information on 2-Chloro-5'-adenylic Acid

2-Chloro-5'-adenylic Acid (CAS No. 21466-01-3): An Overview of Its Structure, Properties, and Applications in Biomedical Research

2-Chloro-5'-adenylic Acid (CAS No. 21466-01-3) is a synthetic nucleotide derivative that has garnered significant attention in the field of biomedical research due to its unique chemical structure and potential therapeutic applications. This compound is a modified form of adenosine monophosphate (AMP), where the 2-position of the ribose sugar is substituted with a chlorine atom. This modification imparts distinct properties to the molecule, making it an intriguing subject for various scientific investigations.

The chemical structure of 2-Chloro-5'-adenylic Acid can be represented as follows: it consists of an adenine base attached to a ribose sugar with a chlorine atom at the 2-position, and a phosphate group at the 5'-position. The presence of the chlorine atom introduces steric and electronic effects that can influence the molecule's interactions with biological systems. These effects have been studied extensively to understand their implications in various biochemical processes.

One of the key areas of research involving 2-Chloro-5'-adenylic Acid is its role in modulating cellular signaling pathways. Nucleotides like AMP are known to play crucial roles in energy metabolism, signal transduction, and gene regulation. The introduction of a chlorine atom at the 2-position can alter these functions, leading to novel biological activities. Recent studies have shown that 2-Chloro-5'-adenylic Acid can act as an agonist or antagonist for specific receptors, thereby modulating cellular responses.

In the context of drug discovery, 2-Chloro-5'-adenylic Acid has been explored for its potential as a lead compound in developing new therapeutic agents. Its ability to interact with specific targets in the body makes it a promising candidate for treating various diseases. For instance, research has indicated that this compound may have anti-inflammatory properties, which could be beneficial in managing conditions such as arthritis and other inflammatory disorders.

Beyond its therapeutic potential, 2-Chloro-5'-adenylic Acid has also been studied for its use in diagnostic applications. The unique chemical properties of this nucleotide derivative make it suitable for developing novel imaging agents and biosensors. These applications can enhance our ability to detect and monitor various biological processes at the molecular level, providing valuable insights into disease mechanisms and treatment efficacy.

The synthesis of 2-Chloro-5'-adenylic Acid involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleoside phosphorylation and subsequent chlorination reactions. Advances in synthetic chemistry have led to more efficient methods for producing this compound, making it more accessible for research purposes.

In terms of safety and handling, while 2-Chloro-5'-adenylic Acid is not classified as a hazardous substance, it is important to follow standard laboratory protocols when working with this compound. Proper storage conditions and protective measures should be observed to ensure safe handling and storage.

The future outlook for 2-Chloro-5'-adenylic Acid is promising, with ongoing research aimed at uncovering new applications and optimizing its use in various biomedical contexts. As our understanding of its properties and mechanisms continues to evolve, this compound is likely to play an increasingly important role in advancing the frontiers of chemical biology and pharmaceutical science.

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